molecular formula C43H65NO7 B1245639 Spirolide D CAS No. 170713-73-2

Spirolide D

Cat. No.: B1245639
CAS No.: 170713-73-2
M. Wt: 708 g/mol
InChI Key: DCBUZOVCNASVLD-LGUFXXKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spirolide D is a macrocyclic marine phycotoxin belonging to the cyclic imine family, which are characterized by a fast-acting neurotoxic profile . First identified in the 1990s, spirolides are produced by marine dinoflagellates, primarily Alexandrium ostenfeldii . The defining chemical structure of Spirolide D incorporates a characteristic cyclic imine moiety, believed to act as the primary pharmacophore, embedded within a complex spiroketal ring system . This structural class demonstrates high potency and specificity for certain neural receptors. Mechanism of Action & Research Value: Spirolides, including Spirolide D, are potent antagonists of nicotinic and muscarinic acetylcholine receptors . By selectively targeting these critical receptors in the nervous system, Spirolide D serves as a valuable pharmacological tool for probing cholinergic signaling pathways and ion channel function in neuroscience research . Its "fast-acting" nature in bioassays makes it a subject of interest in toxicological studies aimed at understanding the impact of harmful algal blooms and the bioaccumulation of toxins in shellfish . While some spirolides exhibit reduced toxicity when administered orally compared to intraperitoneal injection, their high affinity for neuronal receptors underscores their significance in studying receptor biology and neurotoxicology . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Properties

CAS No.

170713-73-2

Molecular Formula

C43H65NO7

Molecular Weight

708 g/mol

IUPAC Name

5-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one

InChI

InChI=1S/C43H65NO7/c1-25-10-9-11-38-41(22-28(4)30(6)24-44-38)15-13-33(37-20-27(3)39(46)48-37)31(7)34(41)19-26(2)35(45)21-36-29(5)23-42(50-36)16-17-43(51-42)40(8,47)14-12-32(18-25)49-43/h19,27-30,32,34-37,45,47H,1,9-18,20-24H2,2-8H3/b26-19-

InChI Key

DCBUZOVCNASVLD-LGUFXXKBSA-N

SMILES

CC1CC(OC1=O)C2=C(C3C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC7=NCC(C(CC37CC2)C)C)(C)O)C)O)C)C

Isomeric SMILES

CC1CC(OC1=O)C2=C(C3/C=C(/C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC7=NCC(C(CC37CC2)C)C)(C)O)C)O)\C)C

Canonical SMILES

CC1CC(OC1=O)C2=C(C3C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC7=NCC(C(CC37CC2)C)C)(C)O)C)O)C)C

Synonyms

spirolide D

Origin of Product

United States

Discovery, Isolation, and Natural Occurrence of Spirolide D

The discovery of the spirolide family of compounds, including Spirolide D, occurred in the early 1990s as a result of routine monitoring of shellfish for marine toxins. researchgate.netnih.gov During mouse bioassays of extracts from shellfish collected in Nova Scotia, Canada, in 1992, researchers observed unusually rapid death in test mice, which was inconsistent with the known lipophilic toxins being monitored at the time. researchgate.netnih.gov This prompted further chemical investigation into the toxic components of these extracts.

Subsequent research led to the successful isolation and characterization of two novel macrocycles, Spirolides B and D, from the digestive glands of contaminated mussels (Mytilus edulis) and scallops (Placopecten magellanicus). researchgate.net These compounds were identified as polar, lipid-soluble macrocycles containing a distinctive spiro-linked tricyclic ether ring system and a seven-membered spiro-linked cyclic iminium moiety. researchgate.net

The natural source of spirolides was later identified as the marine planktonic dinoflagellate Alexandrium ostenfeldii. researchgate.netnih.gov This species of microalgae produces the toxins, which then accumulate in the tissues of filter-feeding bivalve mollusks like mussels and scallops that consume the dinoflagellates. researchgate.netresearchgate.net

Global Distribution and Environmental Detection of Spirolide D

While initially discovered in Atlantic Canada, spirolides as a class of marine toxins are now known to have a wide global distribution. mdpi.com Their presence has been confirmed in various marine environments across the globe. researchgate.net

Global Presence of Spirolides The table below lists regions where spirolides have been detected in shellfish or phytoplankton.

ContinentCountry/Region
North AmericaCanada, USA, Mexico
South AmericaArgentina, Chile
EuropeCroatia, Denmark, France, Ireland, Italy, The Netherlands, Norway, Scotland, Slovenia, Spain
AsiaChina
OceaniaNew Zealand
This table is compiled from data in multiple sources. mdpi.comresearchgate.net

The distribution of specific spirolide analogues, such as Spirolide D, can vary significantly by location. For instance, a detailed study of Alexandrium ostenfeldii and spirolide profiles in the Gulf of Maine, USA, found that while spirolides were widely distributed, the D2 analogue was less common. researchgate.net Of the field samples that tested positive for spirolides, only 14% contained spirolide D2. researchgate.net

The detection of Spirolide D and other spirolides in environmental samples relies on advanced analytical techniques. The primary method used is Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS). nih.goveurofins.com This highly sensitive and selective method allows for the identification and quantification of specific spirolide analogues in complex matrices like shellfish tissue, plankton, or water samples. nih.govnih.gov

Sample preparation for analysis typically involves extraction of the toxins from the sample matrix, followed by a clean-up step to remove interfering substances. eurofins.comenv.go.jp Solid-phase extraction (SPE) is a common technique used to isolate and concentrate the spirolides from the initial extract before they are introduced to the LC-MS system for analysis. eurofins.com

Common Analytical Methods for Spirolide Detection The following table outlines the typical methods used for the environmental detection of spirolides.

Analytical StepTechniquePurpose
ExtractionSolvent extraction (e.g., with methanol)To isolate toxins from the sample matrix (e.g., shellfish tissue). nih.gov
Cleanup & ConcentrationSolid-Phase Extraction (SPE)To remove interfering compounds and concentrate the target analytes. eurofins.com
AnalysisLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)To separate, identify, and quantify specific spirolide compounds. nih.goveurofins.com

Total Synthesis and Synthetic Methodologies for Spirolides

Strategic Challenges in the Total Synthesis of Spirolide D and Analogues

The total synthesis of Spirolide D is fraught with significant hurdles stemming from its intricate and densely functionalized structure. A primary challenge lies in the stereocontrolled construction of its numerous stereocenters. nih.gov The molecule contains two main complex fragments: a 6,5,5-bis-spiroacetal moiety and a 6,7-spirocyclic imine ring system. psu.edu

The bis-spiroacetal unit itself represents a unique synthetic problem, as traditional acid-catalyzed cyclizations of precursor molecules often lead to a mixture of diastereomers, with the thermodynamically favored product frequently being the undesired one. nih.govnih.gov The stereoselective synthesis of the spirolide bis-spiroketal has been described as an unsolved problem where thermodynamic control is difficult to achieve. nih.gov

Furthermore, the spiroimine moiety presents its own set of challenges. Spirolide D features a 31,32-dimethyl substituted imine ring, which contributes to its relative stability compared to analogues like Spirolide A and B that have a monomethylated imine and are prone to hydrolysis. nih.gov The synthesis must precisely install the congested tertiary and quaternary centers at C7 and C29 adjacent to the spiro-center. nih.gov The assembly of the tetrasubstituted double bond within the cyclohexene (B86901) E-ring of the spiroimine adds another layer of complexity. nih.gov Finally, the macrocyclization step, required to close the large ring connecting these two fragments, is a critical and often low-yielding step in the synthesis of related macrocyclic toxins. iupac.org

Fragment Synthesis Approaches to Spirolide Scaffolds

Given the complexity of the target molecule, synthetic efforts have largely adopted a convergent, fragment-based approach. This involves the separate synthesis of the major subunits—the bis-spiroacetal and the spiroimine—which are then envisioned to be coupled and cyclized in the final stages.

Significant progress has been made toward the synthesis of the 6,5,5-bis-spiroacetal fragment of Spirolide D. iupac.org One of the most prominent strategies is an iterative oxidative radical cyclization. rsc.orgacs.org This approach, developed by the Brimble group, allows for the sequential formation of the spirocenters. acs.orgnih.gov

The general sequence involves:

Carbon Framework Construction : A Barbier reaction between a dihydropyran and an aldehyde is used to assemble the initial carbon chain. acs.orgrsc.orgacs.org

First Oxidative Radical Cyclization : The first spiroacetal is formed through an oxidative radical cyclization of a precursor alcohol. acs.org

Second Oxidative Radical Cyclization : After deprotection and further steps, a second oxidative radical cyclization is executed to form the final bis-spiroacetal ring system. rsc.org

This iterative strategy has successfully provided access to the 1,7,9-trioxadispiro[4.1.5.2]tetradecane ring system of spirolides B and D. acs.org An alternative approach reported by the Ishihara group utilized an acid-catalyzed dispiroketalization of a triketo substrate, although this method initially afforded the undesired C15 epimer under thermodynamic control. nih.gov

Table 1: Key Methodologies for Bis-Spiroacetal Synthesis

Methodology Key Reaction Type Precursor Reported Outcome Reference(s)
Brimble GroupIterative Oxidative Radical CyclizationDihydropyran and AldehydeFormation of the 1,7,9-trioxadispiro[4.1.5.2]tetradecane ring system. rsc.orgacs.org
Ishihara GroupAcid-Catalyzed Dispiroketalization15,18,19-Triketo SubstrateFormation of the bis-spiroacetal, but predominantly the undesired C15 epimer. nih.gov
Landais GroupSila-Stetter / AcetalizationAcylsilane and Vinyl KetoneConvergent assembly of a 1,4-diketone precursor for spiroacetalization. nih.govresearchgate.net

The synthesis of the spiroimine unit, particularly with the correct stereochemistry found in Spirolide D, is a central challenge. Several research groups have developed distinct strategies to construct this moiety.

The Zakarian group has reported an approach where a highly diastereoselective Ireland-Claisen rearrangement is the key step. nih.govnih.gov This complex rearrangement establishes the congested quaternary center at the core of the spiroimine system along with other crucial stereocenters. nih.gov

The Brimble group has explored multiple pathways, culminating in a successful synthesis of an optically pure 7,6-bicyclic ketimine, an advanced precursor to the spirolide spiroimine. iupac.org The key transformation in this route was an intramolecular aza-Wittig cyclization of a keto-azide precursor, which efficiently formed the desired ketimine in good yield. iupac.org Other investigated methods by the group included Diels-Alder additions to α-methylene lactams. arkat-usa.org

Table 2: Strategies for Spiroimine Subunit Construction

Key Strategy Primary Goal Research Group Reference(s)
Ireland-Claisen RearrangementStereocontrolled creation of C7 and C29 centers.Zakarian nih.govnih.gov
Intramolecular Aza-Wittig CyclizationFormation of the 7,6-bicyclic ketimine ring.Brimble iupac.org
Diels-Alder CycloadditionConstruction of the spirocyclic lactam framework.Brimble arkat-usa.org

Key Synthetic Transformations and Reaction Methodologies

The pursuit of Spirolide D has spurred the development and application of powerful synthetic reactions capable of constructing complex molecular features with high precision.

The oxidative radical cyclization has proven to be a viable strategy for constructing the bis-spiroacetal moiety of Spirolide D. acs.org This method is particularly effective for forming spirocenters. The mechanistic pathway involves several steps:

An alkoxy radical is generated from a precursor alcohol, typically using a hypervalent iodine reagent.

This is followed by a 1,5-hydrogen atom transfer, which generates a carbon-centered radical.

The carbon radical is then oxidized to a cation.

Finally, intramolecular trapping of this cation by a hydroxyl group closes the ring to form the spiroacetal. rsc.org

This iterative process has been successfully applied to form both spiroacetal centers in the C10-C22 domain of spirolides B and D. nih.gov A key advantage of this approach is that it avoids the thermodynamic equilibration issues often associated with acid-catalyzed methods. rsc.org

A convergent approach to the bis-spiroketal core has utilized an N-Heterocyclic Carbene (NHC)-catalyzed Sila-Stetter reaction. nih.govresearchgate.net This reaction serves to efficiently assemble a key 1,4-diketone intermediate, which is the direct precursor for the bis-spiroketalization. pitt.edu

In a strategy developed by the Landais and Desvergnes group for a related spirolide analogue, an acylsilane and a vinyl ketone were coupled via the Sila-Stetter reaction. researchgate.netresearchgate.net The resulting 1,4-diketone was then treated with acid to induce a cascade cyclization, forming the bis-spiroacetal core. researchgate.net While powerful for its convergency, a persistent challenge with this subsequent acid-catalyzed spiroacetalization is that it generally favors the formation of the thermodynamically more stable, but synthetically undesired, diastereomer. nih.govresearchgate.net

Diels-Alder Strategies in Macrocycle Formation

The Diels-Alder reaction, a powerful [4+2] cycloaddition, serves as a cornerstone in synthetic organic chemistry for the construction of complex cyclic systems. In the context of spirolide synthesis, its application has been pivotal, not for the formation of the large macrocyclic ring itself, but for the stereocontrolled construction of the intricate spirocyclic imine core, a key structural motif of the toxin family.

Research into the synthesis of spirolide congeners and related marine toxins like gymnodimine (B114) has demonstrated the utility of Diels-Alder reactions to create the challenging spiro-bicyclic systems. For instance, a highly exo-selective Diels-Alder cycloaddition was a key step in an efficient synthesis of the nih.govnii.ac.jp-spirocyclic core of 13-desmethyl spirolide C. researchgate.netrsc.org This strategy was instrumental in establishing the contiguous tertiary and quaternary stereocenters at the spiro-junction. researchgate.netresearchgate.net Investigations into this key reaction involved evaluating the stereoselectivity and reactivity of various functionalized dienes and protected lactam dienophiles. researchgate.net

Similarly, in synthetic efforts toward the related toxin gymnodimine, a Diels-Alder reaction was identified as a suitable method for preparing the spirolactam fragment. nih.gov The approach utilized a catalytic, enantioselective Diels-Alder process, which is notable for its infrequent use in complex natural product total synthesis. nih.gov Specifically, a highly diastereo- and enantioselective exo-Diels-Alder reaction catalyzed by a bis-oxazoline Cu(II) complex enabled the rapid assembly of the spirocyclic core of gymnodimine. researchgate.netnih.gov The reaction between an α-methylene caprolactam and a diene in the presence of this chiral catalyst afforded the desired spirocyclic adducts with excellent enantioselectivity and exo-selectivity. nih.gov

While the Diels-Alder reaction is crucial for building the spiroimine unit, alternative strategies have been employed for the macrocyclization step in the synthesis of related compounds. These methods include the Nozaki-Hiyama-Kishi (NHK) coupling and intramolecular Barbier reactions to close the large ring. researchgate.netnih.gov

Target MoietyDiels-Alder ApproachKey FeaturesReference
Spirocyclic Core of 13-Desmethyl Spirolide CExo-selective Diels-Alder CycloadditionConstructs contiguous tertiary and quaternary stereocenters; high stereoselectivity. researchgate.netrsc.org
Spirocyclic Core of GymnodimineCatalytic Enantioselective Exo-Diels-AlderCatalyzed by a bis-oxazoline Cu(II) complex; provides rapid assembly with high enantioselectivity. researchgate.netnih.gov
Pinnatoxin Spiroimine Ring SystemAsymmetric Exo-selective Diels-AlderUtilizes a chiral Cu(II) Lewis acid catalyst; high yield and enantioselectivity. nih.gov

Stereoselective Control in Complex Ring Systems

The intricate architecture of spirolides, characterized by numerous stereocenters within its bis-spiroketal and spiroimine domains, presents a formidable challenge for stereoselective synthesis. Controlling the relative and absolute stereochemistry of these complex ring systems is paramount and has been the focus of significant methodological development.

A primary hurdle in synthesizing the northern bis-spiroketal portion of spirolides is the stereocontrol at the C15 5,5-spiroketal center. pitt.edu The conformational flexibility of the tetrahydrofuran (B95107) rings diminishes a strong anomeric effect, complicating the establishment of the correct stereochemistry. pitt.edu To overcome this, a novel strategy employing a temporary tether has been developed. This approach uses Re₂O₇ as a catalyst to promote a dehydrative cyclization and thermodynamically controlled stereochemical equilibration. nih.gov The tether creates an energetic bias that favors the desired stereoisomer. This method culminated in the first stereocontrolled synthesis of the spirolide bis-spiroketal, yielding a single stereoisomer in high yield. nih.gov An alternative approach to the bis-spiroacetal moiety of spirolides B and D involved a double oxidative radical cyclization to form the core structure. acs.org

For the southern spiroimine portion, a combination of stereoselective reactions has been successfully implemented. In the synthesis of the spirocyclic core of 13-desmethyl spirolide C, an aza-Claisen rearrangement was effectively used to set the two stereocenters of the dimethyl moiety with complete atom economy. researchgate.netrsc.org This was followed by the aforementioned highly exo-selective Diels-Alder cycloaddition, which constructed the demanding spirocyclic framework. researchgate.netrsc.org

Ring SystemKey ChallengeStereocontrol StrategyOutcomeReference
Bis-Spiroketal (BCD rings)Control of C15 spiroketal stereocenterTether-directed, Re₂O₇-catalyzed dehydrative cyclizationThermodynamically controlled formation of a single stereoisomer. pitt.edunih.gov
Bis-Spiroketal (BCD rings)Construction of the bis-spiroacetalDouble oxidative radical cyclizationSuccessful formation of the bis-spiroacetal framework. acs.org
Spiroimine CoreSetting dimethyl moiety stereocentersAza-Claisen RearrangementSimultaneously sets two stereocenters with high atom economy. researchgate.netrsc.org
Spiroimine CoreFormation of spirocycle with contiguous stereocentersExo-selective Diels-Alder CycloadditionHighly selective construction of the spirocyclic structure. researchgate.netrsc.org

Development of Synthetic Routes for Spirolide D Analogues

While the total synthesis of Spirolide D has not yet been reported, extensive research has led to the successful synthesis of key fragments and various analogues. nih.gov These efforts are crucial for enabling detailed structure-activity relationship (SAR) studies and for exploring the broader biological potential of the spirolide family.

Synthetic work has often targeted analogues that are structurally similar to Spirolide D, such as 13-desmethyl spirolide C, which is considered the most active member of the family. europa.eu A notable achievement is the development of a facile and efficient route to the nih.govnii.ac.jp-spirocyclic imine core of 13-desmethyl spirolide C. rsc.org This synthetic pathway is significant as it provides a robust platform for the convenient preparation of a diverse range of spirocyclic analogues, which are necessary for comprehensive biological evaluation. researchgate.netrsc.org

Progress has also been made on the northern fragment of the molecule. An enantioselective synthesis of the bis-spiroacetal fragment, a moiety present in spirolides B and D, has been reported. acs.org Furthermore, specific studies toward the marine alkaloid Spirolide D have focused on the stereoselective construction of its BCD ring fragment. This was achieved via a transannular spiroketalization of a triketone precursor that was tethered between the carboxyl group at C10 and a hydroxyl group at C24, proceeding stereoselectively to give the desired isomer in good yield. nii.ac.jp The resulting product was then successfully converted to the complete BCD ring fragment. nii.ac.jp

The development of these synthetic routes provides access to a variety of analogues, including those with modifications at the C13 and C19 positions (e.g., 13-desmethyl spirolide C and 13,19-didesmethyl spirolide C), and contributes to the growing library of compounds for toxicological and pharmacological research. nih.gov

Analogue/FragmentKey Synthetic AchievementStrategic ApproachReference
13-Desmethyl Spirolide C CoreEfficient synthesis of the nih.govnii.ac.jp-spirocyclic imine coreAza-Claisen rearrangement and exo-selective Diels-Alder cycloaddition rsc.org
Spirolide B and D FragmentEnantioselective synthesis of the bis-spiroacetal moietyDouble oxidative radical cyclization; Silyl-modified Prins cyclization acs.org
Spirolide D FragmentStereoselective construction of the BCD ring fragmentTether-assisted transannular spiroketalization nii.ac.jp
General Spirolide AnaloguesPlatform for diverse analogue preparationDevelopment of robust routes to the spirocyclic core researchgate.net

Biological Activity and Molecular Mechanisms of Spirolide D and Its Analogues

Pharmacophore Elucidation within the Spirolide Scaffold

The distinct biological activity of Spirolide D and its analogues is intrinsically linked to its complex molecular structure. Specific substructures, or moieties, within the molecule are responsible for its interaction with biological targets. The identification of this "pharmacophore" is key to understanding its mechanism of action.

The pharmacophore of the spirolide class of toxins is widely recognized as the cyclic iminium moiety. researchgate.netresearchgate.netresearchgate.net In Spirolide D, this is a seven-membered ring containing a positively charged nitrogen atom (iminium ion). rsc.orgifremer.fr This feature is conserved among most toxic cyclic imine compounds and is essential for the neurotoxic effects mediated through acetylcholine (B1216132) receptors. researchgate.netifremer.fr The charged nature of the iminium group is believed to be critical for its high-affinity binding to the negatively charged residues within the binding pockets of nAChRs. mdpi.com

The essentiality of this moiety has been demonstrated through chemical modification studies. When the cyclic imine is reduced to a secondary amine, the resulting spirolide derivative loses its acute toxicity in mouse bioassays, confirming that the iminium group is indispensable for biological activity. researchgate.net

Mechanistic Studies of Cellular Response

The neurotoxic effects of spirolides are primarily attributed to their interaction with acetylcholine receptors (AChRs), which are crucial for signal transmission in the nervous system. psu.edursc.org The intact cyclic imine moiety common to spirolides is considered the pharmacophore responsible for their biological activity. frontiersin.org Mechanistic studies have focused on elucidating how these compounds modulate receptor function at the cellular level, leading to the rapid onset of neurological symptoms observed in animal studies. frontiersin.org

Electrophysiological Investigations of Receptor Modulation

Electrophysiological studies have been instrumental in characterizing the functional effects of spirolide analogues on their molecular targets, primarily nicotinic acetylcholine receptors (nAChRs). oup.commdpi.com These investigations typically use techniques like two-electrode voltage clamp on Xenopus oocytes expressing specific nAChR subtypes or recordings from cultured neurons and muscle fibers. oup.commdpi.comfrontiersin.org

Research has demonstrated that spirolides act as potent antagonists of nAChRs. mdpi.commdpi.com For instance, studies on analogues such as 13-desmethyl spirolide C (13-desMe SPX C) and 20-methyl spirolide-G (20-meSPX-G) reveal a marked, concentration-dependent inhibition of acetylcholine (ACh)-evoked currents in various nAChR subtypes. oup.commdpi.com

In Xenopus oocytes expressing Torpedo muscle-type (α1₂β1γδ) and human neuronal (α7, α4β2) nAChRs, 20-meSPX-G potently inhibited ACh-induced currents. mdpi.com The order of potency for 20-meSPX-G was found to be Torpedo muscle-type > human α7 > human α4β2 nAChR. mdpi.com Similarly, 13-desMe SPX C and its analogue, 13,19-didesmethyl spirolide C, blocked ACh-evoked currents in human α7 and α4β2 nAChRs, although they were less potent on the α4β2 subtype. oup.com The blocking effect of these spirolide C analogues on endplate nAChRs occurs without significantly altering the resting membrane potential of skeletal muscle fibers. oup.com In vivo electrophysiological studies in mice have further confirmed that the toxic action of 13-desMe SPX C is at the neuromuscular junction, where it causes a dose-dependent decrease in the compound muscle action potential, consistent with a blockade of muscle-type nAChRs. researchgate.net

Table 1: Inhibitory Potency (IC₅₀) of Spirolide Analogues on various nAChR Subtypes

Spirolide AnalogueReceptor SubtypeCell/SystemIC₅₀ (nM)Reference
20-methyl spirolide-GTorpedo α1₂β1γδ nAChRXenopus oocytes0.36 mdpi.com
20-methyl spirolide-Ghuman α7 nAChRXenopus oocytes1.2 mdpi.com
20-methyl spirolide-Ghuman α4β2 nAChRXenopus oocytes160 mdpi.com
13-desmethyl spirolide Chuman α7 nAChRXenopus oocytes~1 oup.com
13-desmethyl spirolide Chuman α4β2 nAChRXenopus oocytes~100 oup.com
13,19-didesmethyl spirolide Chuman α7 nAChRXenopus oocytes~1 oup.com
13,19-didesmethyl spirolide Chuman α4β2 nAChRXenopus oocytes>1000 oup.com

Binding Studies with Receptor Subtypes

Competition binding assays have been employed to determine the affinity of spirolide analogues for different AChR subtypes. These studies have largely confirmed that the primary targets are nAChRs, while interaction with muscarinic acetylcholine receptors (mAChRs) is significantly weaker. oup.comnih.gov

Studies on 13-desMe SPX C and 13,19-didesmethyl spirolide C revealed that they interact with high, sub-nanomolar affinities with muscle-type and neuronal nAChRs. oup.comnih.gov In contrast, their affinity for five different human mAChR subtypes (M1-M5) was in the low micromolar range, indicating that the potent neurotoxicity of these compounds is mainly driven by their interaction with nAChRs. oup.comnih.gov

20-meSPX-G also demonstrates high, sub-nanomolar affinity for several nAChR subtypes. mdpi.com It potently displaced radiolabeled ligands from Torpedo muscle-type nAChRs, human α3β2, and chimeric α7-5HT₃ receptors. mdpi.com Its affinity for the human α4β2 subtype was notably lower, showing a degree of subtype selectivity. mdpi.com 13-desMe SPX C showed high affinity but low selectivity across muscular and neuronal nAChRs, whereas 13,19-didesmethyl spirolide C was more selective for muscular and homopentameric α7 receptors. nih.gov This suggests that even small structural changes, such as the presence of a methyl group, can significantly alter the pharmacological profile of spirolides. nih.gov

Table 2: Binding Affinity (Kᵢ) of Spirolide Analogues for nAChR Subtypes

Spirolide AnalogueReceptor SubtypePreparationKᵢ (nM)Reference
20-methyl spirolide-GTorpedo muscle-type (α1₂β1γδ)Torpedo membranes0.028 mdpi.com
20-methyl spirolide-Ghuman α3β2HEK-293 cells0.040 mdpi.com
20-methyl spirolide-Gchick chimeric α7-5HT₃HEK-293 cells0.11 mdpi.com
20-methyl spirolide-Ghuman α4β2HEK-293 cells3.6 mdpi.com
13-desmethyl spirolide CAll nAChR subtypes testedVariousSub-nanomolar to nanomolar oup.com
13-desmethyl spirolide CAll 5 mAChR subtypesCHO cellsLow micromolar oup.com
13,19-didesmethyl spirolide CAll 5 mAChR subtypesCHO cellsLow micromolar oup.com

Analysis of Receptor Expression and Function in Cell Lines

The effects of spirolides have been investigated in various cell lines that endogenously or recombinantly express AChRs, such as human neuroblastoma (SH-SY5Y), rat pheochromocytoma (PC12), Human Embryonic Kidney (HEK-293), and Chinese Hamster Ovary (CHO) cells. oup.commdpi.commdpi.com These cellular models allow for the study of toxin-induced changes in receptor function, downstream signaling pathways, and gene expression.

In rat pheochromocytoma (PC12) cells, which express both nAChRs and mAChRs, 13-desMe SPX C was shown to induce an increase in intracellular calcium ([Ca²⁺]i). mdpi.com This effect was mediated by AChRs, and the toxin also inhibited further receptor activation by acetylcholine. mdpi.com By using specific antagonists to isolate receptor types, it was demonstrated that 13-desMe SPX C activates nAChRs, leading to Ca²⁺ influx, and subsequently blocks the receptor from further activation by ACh. mdpi.com

Studies using CHO cells stably expressing different human muscarinic receptor subtypes (M1-M5) were crucial in demonstrating the low affinity of spirolide C analogues for these receptors. oup.com Similarly, HEK-293 cells have been engineered to express specific human nAChR subtypes (e.g., α3β2, α4β2) or chimeric receptors (α7-5HT₃) for use in binding assays, which has enabled the detailed characterization of the binding profiles of spirolides like 20-meSPX-G. mdpi.com

Furthermore, some research has indicated that treatment with spirolides can lead to an upregulation of both nicotinic and muscarinic acetylcholine receptor gene expression. oup.com While initial reports suggested that spirolides might act as irreversible antagonists of mAChRs, more recent and detailed studies using specific cell lines have clarified that their primary and most potent action is the antagonism of nAChRs, with mAChR interactions being significantly weaker and likely not the main driver of their acute toxicity. oup.commdpi.com

Spirolide Analogues and Derivatives: Synthesis and Structure Activity Relationships

Naturally Occurring Spirolide D Derivatives (e.g., Desmethyl Spirolide D, Hydroxylated Variants)

The marine dinoflagellate Alexandrium ostenfeldii is a prolific producer of a diverse suite of spirolide toxins. nih.govpsu.edursc.org Among these, several naturally occurring derivatives of Spirolide D have been identified, primarily differing by the presence or absence of methyl groups and the addition of hydroxyl functionalities.

One of the most commonly cited derivatives is 13-desmethyl Spirolide D . psu.eduices.dk As the name suggests, this analogue lacks a methyl group at the C13 position of the macrocyclic ring. Its presence has been confirmed in various geographical locations through liquid chromatography-mass spectrometry (LC-MS) analysis of phytoplankton extracts and contaminated shellfish. psu.eduifremer.fr

More complex variations include hydroxylated derivatives. For instance, 20-hydroxy-13,19-didesmethyl Spirolide D has been characterized. nih.govawi.dedntb.gov.ua This compound is notable for the absence of methyl groups at both the C13 and C19 positions and the introduction of a hydroxyl group at the C20 position. nih.govawi.dedntb.gov.ua The discovery of such hydroxylated variants suggests the involvement of specific enzymatic pathways in the biosynthesis of spirolides, potentially leading to a wider array of structurally diverse and biologically active compounds in nature. nih.govawi.dedntb.gov.ua

Another identified variant is an isomer of Spirolide D, referred to as Spirolide D2 , which has been detected alongside Spirolide D in certain plankton size-fractions. oup.com The exact structural difference in this isomer is a subject of ongoing research. The co-occurrence of these derivatives within the same producing organism highlights the complexity of the spirolide biosynthetic machinery. ifremer.froup.com

Derivative NameStructural Modification from Spirolide DKey References
13-desmethyl Spirolide DLacks methyl group at C13 psu.eduices.dk
20-hydroxy-13,19-didesmethyl Spirolide DLacks methyl groups at C13 and C19; hydroxyl group at C20 nih.govawi.dedntb.gov.uaresearchgate.netmdpi.com
Spirolide D2Isomer of Spirolide D oup.com

Semisynthetic and Synthetic Analogues of Spirolide D

While the total synthesis of Spirolide D remains a formidable challenge, significant progress has been made in the synthesis of key structural fragments and analogues. iupac.orgpitt.edunih.gov These synthetic efforts are crucial for producing sufficient quantities of material for detailed biological testing and for creating novel analogues with modified properties.

Synthetic strategies have largely focused on the construction of the two main components of the spirolide scaffold: the trispiroketal moiety and the spiroimine ring system. iupac.orgnih.gov The synthesis of the 5,5,6-bis-spiroacetal portion of spirolides, including the one present in Spirolide D, has been reported by multiple research groups. psu.eduiupac.org These approaches often involve sophisticated cyclization and stereocontrol methods to achieve the desired complex three-dimensional structure.

The synthesis of the 7,6-spiroimine unit, considered the pharmacophore of the spirolide family, has also been a major focus. pitt.edufrontiersin.orgresearchgate.net The creation of this moiety is complicated by the presence of a quaternary carbon and multiple stereocenters. Researchers have developed various strategies, including intramolecular aza-Wittig reactions and asymmetric Diels-Alder cycloadditions, to construct this challenging bicyclic system. iupac.org

Semisynthetic modifications of naturally occurring spirolides offer a more direct route to new analogues. For example, reduction of the imine bond in related spirolides to the corresponding amine results in a significant loss of biological activity, highlighting the critical role of the cyclic imine. pitt.edu Other modifications, such as the formation of acyl derivatives of the hydroxyl groups, have been observed as metabolic products in shellfish, suggesting another avenue for creating diverse analogues. ifremer.fr Although specific semisynthetic analogues of Spirolide D are not extensively documented in the literature, the techniques applied to other spirolides, such as 13-desmethyl spirolide C, could readily be adapted. nih.gov

Systematic Structure-Activity Relationship (SAR) Studies

Systematic SAR studies are essential for deciphering which parts of the Spirolide D molecule are critical for its biological activity. These studies involve comparing the potency and receptor affinity of various natural and synthetic analogues. The primary targets of spirolides are nicotinic acetylcholine (B1216132) receptors (nAChRs), and their potent antagonism of these receptors is the basis of their neurotoxicity. rsc.orgresearchgate.netpnas.org

The affinity of spirolide analogues for different nAChR subtypes varies significantly with structural changes. oup.com For instance, the demethylation at specific positions can have a profound and subtype-dependent effect on receptor binding.

Studies on analogues of the closely related Spirolide C have provided significant insights. For example, 13,19-didesmethyl spirolide C shows a decreased affinity for the neuronal α4β2 nAChR subtype compared to 13-desmethyl spirolide C. oup.combenchchem.com This suggests that the methyl group at C19 is important for high-affinity binding to this particular receptor subtype. oup.com Conversely, the same modification appears to enhance the affinity for the muscle-type and α7 nAChR subtypes. oup.com

The affinity of 20-methyl spirolide G for various nAChR subtypes has also been extensively studied, revealing sub-nanomolar affinity for the muscle-type, α3β2, and chimeric α7-5HT3 nAChRs. nih.gov This high affinity is comparable to that of other potent cyclic imine toxins like 13-desmethyl spirolide C and gymnodimine (B114) A. nih.gov

CompoundnAChR SubtypeAffinity (Ki, nM)Key References
13-desmethyl spirolide CTorpedo (muscle-type)0.08 nih.gov
Human α3β20.040 oup.com
Human α4β20.023 oup.com
13,19-didesmethyl spirolide CTorpedo (muscle-type)0.017 oup.com
Human α3β21.0 oup.com
Human α4β22.1 oup.com
20-methyl spirolide GTorpedo (muscle-type)0.028 nih.gov
Human α3β20.040 nih.gov
Human α4β23.6 nih.gov

The biological potency of spirolides is intrinsically linked to their chemical structure, with specific functional groups playing a pivotal role. reachemchemicals.com The cyclic imine moiety is widely considered to be the primary pharmacophore responsible for the acute toxicity of these compounds. pitt.edufrontiersin.orgresearchgate.net

Hydrolysis or reduction of the cyclic imine to an acyclic amino ketone, as seen in the naturally occurring spirolides E and F (hydrolysis products of spirolides A and B, respectively), leads to a dramatic loss of toxicity. oup.compitt.edu This underscores the necessity of the intact cyclic imine for potent biological activity.

The substitution pattern on the imine ring also influences stability and potency. nih.gov Spirolides C and D, which possess a dimethyl-substituted imine ring, are more stable to hydrolysis than spirolides A and B, which have a monomethyl-substituted imine. nih.gov This increased stability may contribute to their enhanced toxicity in biological systems. pitt.edu

Furthermore, the trispiroketal system is also believed to be important for activity. Spirolides H and I, which possess a truncated dispiroketal system instead of the typical trispiroketal arrangement, exhibit significantly reduced toxicity, even though they retain the cyclic imine moiety. researchgate.net

Stereochemistry plays a critical role in the molecular recognition of spirolides by their target receptors. awi.desolubilityofthings.com The specific three-dimensional arrangement of atoms in the spirolide molecule dictates how it fits into the binding pocket of the nAChR.

The configuration of the C4 carbon in the butenolide side chain has been identified as a pivotal factor in the toxicity of spirolides and related gymnodimines. awi.de This is because the butenolide ring can sterically interact with the receptor protein. Computational studies have suggested an S configuration at C4 for several spirolides, indicating a biosynthetically conserved stereochemistry at this position. awi.de

The precise fit of the spirolide into the nAChR binding site, which is located at the interface between receptor subunits, is governed by a network of interactions, including hydrogen bonds and hydrophobic contacts. pnas.org The protonated imine nitrogen is thought to form a key hydrogen bond with a tryptophan residue in the receptor's binding pocket, anchoring the toxin. pnas.org Any change in stereochemistry that alters the presentation of these key interacting groups can lead to a significant loss of affinity and, consequently, biological potency.

Analytical Methodologies for Research on Spirolide D

Chromatographic Techniques for Spirolide D Separation

The effective separation of Spirolide D from complex sample matrices is a critical prerequisite for its accurate detection and quantification in research. Given the structural complexity and the potential for co-extraction of numerous other compounds from biological and environmental samples, sophisticated chromatographic techniques are indispensable.

Liquid Chromatography (LC) Optimization for Complex Mixtures

Liquid chromatography (LC) is a cornerstone technique for the analysis of marine biotoxins, including Spirolide D. researchgate.net The optimization of LC methods is crucial for achieving the necessary resolution to separate Spirolide D from its analogs and other interfering compounds. nih.gov Research efforts have focused on refining various parameters of the LC system to enhance separation efficiency.

A key aspect of LC optimization involves the selection of the stationary phase. For the separation of spirolides, reversed-phase columns, such as those with C8 or C18 stationary phases, are commonly employed. mdpi.comoup.com For instance, a study utilized a Vydac 201TP (C18) column (250 × 2.1 mm i.d., 5 μm) for the chromatographic separation of spirolides. oup.com Another approach involved a Waters X-Bridge™ C8 column (2.1 × 50 mm, 3.5 μm particle size), which is designed to be stable over a wide pH range. mdpi.com

The mobile phase composition is another critical parameter that is meticulously optimized. Typically, a gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is employed. oup.commdpi.com The addition of modifiers to the mobile phase, like formic acid or ammonium (B1175870) formate (B1220265), is a common strategy to improve peak shape and ionization efficiency in subsequent mass spectrometric detection. mdpi.com For example, one method utilized a mobile phase of acetonitrile/water (35:65, v/v) with 0.1% (v/v) trifluoroacetic acid. oup.com In another instance, a gradient elution was performed with water and methanol/water (95:5 v/v) as eluents, both containing ammonium formate and formic acid. mdpi.com

The optimization of the gradient profile, including the initial and final solvent compositions, the rate of change, and any hold times, is essential for resolving closely eluting compounds. nih.gov Slowing down the gradient can often improve the separation of complex mixtures. noaa.gov The flow rate is also adjusted to achieve optimal separation and is often in the range of 0.2 to 0.4 mL/min for analytical applications. oup.com

Table 1: Examples of Optimized Liquid Chromatography Parameters for Spirolide Analysis

Parameter Condition 1 Condition 2
Column Vydac 201TP (C18), 250 × 2.1 mm, 5 µm Waters X-Bridge™ C8, 2.1 × 50 mm, 3.5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid Water with 2.0 mM Ammonium Formate and 50 mM Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid Methanol/Water (95:5 v/v) with 2.0 mM Ammonium Formate and 50 mM Formic Acid
Flow Rate 0.2 mL/min Not specified

| Gradient | Isocratic (35:65, B:A) | Gradient elution |

Solid Phase Extraction (SPE) for Sample Preparation

Due to the complexity of matrices in which Spirolide D is often found, such as shellfish tissue or phytoplankton cultures, a sample preparation step is crucial to remove interfering substances. nih.govnih.gov Solid Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of spirolides from crude extracts. nih.govnih.gov The primary goal of SPE is to reduce matrix effects, which can cause signal suppression or enhancement in mass spectrometry-based detection. nih.gov

The selection of the appropriate SPE sorbent is critical for the successful isolation of Spirolide D. A variety of sorbents have been tested, including ion-exchange, silica-based, and polymeric sorbents. nih.gov Polymeric sorbents have demonstrated good retention for a broad range of lipophilic marine toxins, including spirolides. nih.gov For the extraction of lipophilic toxins, C18 SPE cartridges are also commonly utilized. thermofisher.com

The SPE procedure typically involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. youtube.com The conditioning step prepares the sorbent for sample interaction, usually with an organic solvent followed by an aqueous solution. youtube.com The sample extract is then loaded onto the cartridge, and a specific wash solution is used to remove matrix components without eluting the target analytes. youtube.com Finally, a suitable elution solvent is used to recover the purified Spirolide D. youtube.com

Research has shown that an optimized SPE protocol can achieve high recovery rates for spirolides, often around 90%. nih.gov The effectiveness of SPE in reducing matrix effects is significant, leading to more accurate and reliable quantification. nih.gov For instance, in one study, SPE cleanup on polymeric sorbents substantially reduced matrix effects to less than 15% for several lipophilic toxins. nih.gov

Mass Spectrometry-Based Detection and Quantification in Research Samples

Mass spectrometry (MS) coupled with liquid chromatography is the reference method for the determination of lipophilic marine toxins. nih.govnih.gov This powerful combination allows for the sensitive and selective detection and quantification of Spirolide D in various research samples. nih.gov

Multiple Reaction Monitoring (MRM) for Targeted Analysis

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for the targeted quantification of specific compounds. nih.gov In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is selected in the third quadrupole. mdpi.com This process provides a high degree of specificity, minimizing interferences from other compounds in the sample. nih.gov

For the analysis of spirolides, the mass spectrometer is typically operated in positive electrospray ionization (ESI+) mode. nih.gov The selection of precursor and product ions is crucial for the development of a robust MRM method. The precursor ion for Spirolide D is its protonated molecule [M+H]⁺. ices.dk Collision-induced dissociation (CID) of the precursor ion generates characteristic product ions that are specific to the structure of Spirolide D. nih.govresearchgate.net A characteristic fragment ion for spirolides is found at a mass-to-charge ratio (m/z) of 164. mdpi.comnih.gov

Table 2: MRM Transitions for Selected Spirolides

Compound Precursor Ion (m/z) Product Ion(s) (m/z)
Spirolide A and desmethyl Spirolide C 692.5 674.5, 444, 164
Spirolide D 708.5 Not specified

The optimization of MS parameters, such as collision energy and declustering potential, is performed for each MRM transition to maximize the signal intensity of the product ions, thereby enhancing the sensitivity of the assay. nih.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

The coupling of ultra-high performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS) has emerged as a powerful tool for the analysis of marine biotoxins. nih.gov UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which allows for faster analysis times and improved chromatographic resolution compared to conventional HPLC. This enhancement in separation efficiency is particularly beneficial for resolving complex mixtures containing multiple spirolide analogs.

A UPLC-MS/MS method for lipophilic marine biotoxins can significantly reduce the analytical run time, for example, from 20 minutes to 5 minutes, without compromising the quality of the separation. The increased speed and throughput make this technique highly suitable for routine monitoring and research applications involving a large number of samples.

In a UPLC-MS/MS workflow, the UPLC system separates the components of the sample extract, which are then introduced into the tandem mass spectrometer for detection and quantification, often using the MRM mode. The high sensitivity of modern tandem quadrupole mass spectrometers allows for the detection of Spirolide D at very low concentrations.

The development of a UPLC-MS/MS method involves the optimization of both the chromatographic conditions and the mass spectrometric parameters to achieve the desired sensitivity, specificity, and robustness. nih.gov

Receptor-Based Assays for Detection in Research Contexts

Receptor-based assays offer an alternative approach for the detection of spirolides by exploiting their specific interaction with biological receptors. nih.govnih.gov These functional assays are based on the ability of spirolides to bind to and inhibit the function of nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.comnih.gov

One such assay is a solid-phase receptor-based assay that has been optimized for high-throughput screening. nih.gov This method relies on the competition between a spirolide analog (e.g., 13-desmethyl spirolide C) and a labeled ligand (e.g., biotin-α-bungarotoxin) for binding to nAChRs immobilized on a microplate. nih.govresearchgate.net The amount of receptor-bound labeled ligand is then quantified, typically using an antibody-based detection system with a chemiluminescent or fluorescent signal. nih.gov A lower signal indicates a higher concentration of spirolides in the sample.

These assays have been developed to be sensitive, with detection limits for some spirolides in the low nanogram per milliliter range. nih.gov For instance, an optimized 384-well microplate chemiluminescence assay for 13-desmethyl spirolide C had a sensitivity range of 5 to 150 ng/mL. nih.gov The performance of such assays in complex matrices like shellfish extracts has been shown to be adequate, with estimated detection limits in the microgram per kilogram range. nih.gov

Table 3: Performance Characteristics of a Receptor-Based Assay for 13-desmethyl spirolide C

Parameter Value
Sensitivity Range 5 - 150 ng/mL
Estimated Detection Limit in Scallop Extracts 50 µg/kg
Recovery Rate 80%

| Inter-assay Coefficient of Variation | 8% |

While receptor-based assays can be valuable screening tools to reduce the number of samples requiring analysis by more complex methods like LC-MS/MS, they are generally less specific as they may detect a range of compounds that bind to the same receptor. nih.gov

Fluorescence Polarization Assays

Fluorescence Polarization (FP) is a powerful, homogeneous technique used to investigate molecular interactions in solution. nih.govmoleculardevices.com The principle of FP is based on the observation that when a fluorescently labeled molecule (the tracer) is excited with plane-polarized light, the polarization of the emitted light depends on the molecule's rotational speed. nih.govmoleculardevices.com Small, unbound tracers rotate rapidly, leading to significant depolarization of the emitted light. moleculardevices.com Conversely, when the tracer binds to a larger molecule, its rotation slows, and the emitted light remains highly polarized. moleculardevices.com This change in polarization is used to monitor binding events.

A direct fluorescence polarization assay has been developed for the detection and quantification of spirolides. nih.gov This method represents a significant improvement in sensitivity and speed for screening these toxins. nih.gov The assay design utilizes the nicotinic acetylcholine receptor (nAChR) from Torpedo marmorata membranes, which is labeled with a fluorescein (B123965) derivative. nih.gov Spirolides, acting as ligands for the nAChR, compete with the labeled receptor components, leading to a change in the fluorescence polarization signal.

In this direct assay format, an increase in the concentration of spirolides in a sample leads to a decrease in the FP units, establishing a quantitative relationship. nih.gov The method has demonstrated high reproducibility and sensitivity, with specific detection limits for different spirolide analogues. nih.gov

Key Findings from a Direct FP Assay for Spirolides:

ParameterFindingCitation
Principle Direct assay using nAChR from Torpedo marmorata labeled with a fluorescein derivative. nih.gov
Relationship Fluorescence polarization decreases as the concentration of spirolide toxin increases. nih.gov
Detection Limit ~25 nM for 13-desmethyl spirolide C and ~150 nM for 13,19-didesmethyl spirolide C. nih.gov
Quantification Range Able to quantify 13-desmethyl spirolide C in the range of 50-350 µg kg⁻¹ in mussel meat. nih.gov
Specificity The assay showed specificity for spirolides, with no interference from other tested lipophilic toxins. nih.gov
Matrix Effects The shellfish matrix did not significantly affect the assay's performance in the relevant risk concentration range. nih.gov

This FP assay provides a simple and sensitive tool for quantifying spirolides in shellfish samples, offering an alternative to more complex chromatographic methods for screening purposes. nih.gov

Chemiluminescence-Based Screening Methods

Chemiluminescence assays are widely used in high-throughput screening due to their inherent sensitivity, wide dynamic range, and low background signal. researchgate.net These methods rely on the emission of light from a chemical reaction to detect and quantify a target analyte.

For spirolide detection, a solid-phase, receptor-based assay using chemiluminescence has been optimized for a high-throughput format. nih.govresearchgate.net This method is an inhibition assay based on the competition between a spirolide analogue (13-desmethyl spirolide C) and biotin-α-bungarotoxin for binding to nicotinic acetylcholine receptors (nAChRs). nih.govresearchgate.net

The assay is performed in streptavidin-coated 384-well microplates where biotin-α-bungarotoxin is immobilized. nih.govresearchgate.net The nAChRs are introduced and bind to the immobilized bungarotoxin. When a sample containing spirolides is added, the toxins displace the nAChRs. The amount of nAChR remaining bound to the well is quantified using a specific primary antibody and a secondary antibody labeled with horseradish peroxidase (HRP). nih.govresearchgate.net The HRP enzyme catalyzes a chemiluminescent reaction, and the light signal is inversely proportional to the concentration of spirolides in the sample.

The optimization of this assay for a 384-well format allows for a reduction in reagent volume and an increase in the number of samples that can be analyzed simultaneously, making it suitable for large-scale screening of shellfish. nih.govresearchgate.net

Performance Data for the High-Throughput Chemiluminescence Assay:

ParameterFindingCitation
Assay Format Solid-phase competitive inhibition assay in 384-well microplates. nih.govresearchgate.net
Biological Components Nicotinic acetylcholine receptors (nAChRs), biotin-α-bungarotoxin. nih.govresearchgate.net
Detection System Anti-nAChR antibody followed by HRP-labeled secondary antibody and chemiluminescent substrate. nih.govresearchgate.net
Sensitivity Range 5 to 150 ng mL⁻¹ for 13-desmethyl spirolide C. nih.govresearchgate.net
Detection Limit (Shellfish) Estimated at 50 µg kg⁻¹ of shellfish meat for 13-desmethyl spirolide C. nih.govresearchgate.net
Recovery Rate Approximately 80% for spiked scallop samples. nih.govresearchgate.net
Precision Inter-assay coefficient of variation was 8%. nih.govresearchgate.net

This chemiluminescence-based method serves as an effective high-throughput screening tool to identify potentially contaminated shellfish samples, thereby reducing the number of samples requiring confirmation by more labor-intensive techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

Method Validation and Performance Metrics in Analytical Research

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose and provides reliable, reproducible, and accurate data. scispace.comjespublication.com The process involves evaluating several key performance characteristics according to established guidelines. gavinpublishers.com These metrics are crucial for demonstrating the credibility of research findings and for the routine application of the method in monitoring programs.

The primary performance parameters considered during method validation include accuracy, precision, selectivity (or specificity), limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness. scispace.comwjarr.com

Accuracy : Refers to the closeness of the measured value to the true or accepted reference value. gavinpublishers.com It is often assessed by analyzing certified reference materials or by performing recovery studies on samples spiked with a known amount of the analyte. gavinpublishers.com For example, a typical expected accuracy for recovery in drug product analysis is between 98-102%. gavinpublishers.com

Precision : Describes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. scispace.com It is usually expressed as the standard deviation or coefficient of variation (CV) and is evaluated at different levels, including repeatability (intra-assay precision) and intermediate precision (inter-assay precision). nih.gov

Selectivity/Specificity : This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com A commonly accepted signal-to-noise ratio for the LOQ is 10:1. wjarr.com

Linearity and Range : Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. wjarr.com

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, pH, mobile phase composition). chez-alice.fr It provides an indication of the method's reliability during normal usage. chez-alice.fr

The validation of the analytical methods for Spirolide D, such as the FP and chemiluminescence assays discussed, would require rigorous evaluation of these parameters to ensure their reliability for screening and research.

Ecological and Environmental Context of Spirolide D Production

Role of Alexandrium ostenfeldii in Harmful Algal Bloom (HAB) Dynamics

The marine dinoflagellate Alexandrium ostenfeldii is the primary organism identified as a producer of spirolides, including Spirolide D. researchgate.netmdpi.com Historically considered a background species that occurred in low abundance, A. ostenfeldii has emerged as a significant harmful algal bloom (HAB) species over the last few decades. researchgate.netawi.de Dense and extensive blooms have been increasingly reported in coastal waters and estuaries across the globe, including North America, Europe, and South America, posing a threat to coastal marine ecosystems and shellfish production. researchgate.netawi.deawi.de

The harmful nature of A. ostenfeldii blooms is linked to its capacity to synthesize a diverse array of potent biotoxins. Beyond spirolides, various strains of this species can produce paralytic shellfish toxins (PSTs) and gymnodimines. researchgate.netawi.de The co-occurrence of these different classes of toxins within a single species complicates monitoring efforts and elevates the potential risk associated with its blooms. For instance, a bloom event in the Netherlands involved an A. ostenfeldii population that produced a unique combination of PSTs, spirolides, and gymnodimines. awi.deawi.de The increasing frequency and geographic expansion of A. ostenfeldii blooms are a growing concern for public health and shellfish industries in affected regions. frontiersin.org

Spirolide D Accumulation and Biotransformation in Marine Organisms

When A. ostenfeldii blooms occur, the spirolides they produce can be transferred through the marine food web, primarily via filter-feeding organisms such as bivalve mollusks. These organisms can accumulate significant concentrations of the toxins from the water column. psu.edu

Research has demonstrated that filter-feeding shellfish rapidly accumulate spirolides when exposed to toxic A. ostenfeldii cells. The distribution of these toxins within the shellfish is not uniform. Studies on Pacific oysters (Crassostrea gigas) showed that after a four-day exposure, the digestive gland contained the vast majority of the accumulated spirolides (83%), with the remaining tissues holding a smaller fraction (17%). ifremer.fr Similarly, early isolations of spirolides A-D were accomplished from the digestive glands of contaminated mussels (Mytilus edulis) and scallops (Placopecten magellanicus). psu.edu

The profile of spirolide analogues found in shellfish tissue often reflects that of the producing dinoflagellate. In one experimental study, the spirolide profile in oysters, dominated by 13,19-didesMeC-SPX, was similar to the profile of the A. ostenfeldii strain they were fed. ifremer.fr Detoxification studies show that shellfish can eliminate these toxins over time, with a 92% reduction of spirolides from the digestive gland of fed oysters observed over a seven-day period. ifremer.fr

Marine organisms, particularly bivalve mollusks, are capable of metabolizing ingested toxins into other chemical forms, a process known as biotransformation. This is a recognized detoxification mechanism. In the case of spirolides, evidence points to their transformation into less active metabolites. whoi.edu

A key metabolic pathway involves the hydrolysis of the cyclic imine moiety, which is characteristic of the spirolide structure. This reaction, which involves the addition of a water molecule, converts the imine into a ketone and an amine, forming a keto-amine derivative. psu.edu Two such metabolites, named spirolide E and spirolide F, have been identified as the keto-amine derivatives of spirolide A and spirolide B, respectively. psu.edu These forms are considered to be inactive metabolites. whoi.edu Other biotransformation processes have also been suggested, such as the epimerization of one spirolide into an isomer within the bivalve, indicating that multiple metabolic pathways may exist for these compounds in marine fauna. mdpi.com

Physiological and Ecological Functions of Spirolides for Producer Organisms

The production of secondary metabolites like spirolides by A. ostenfeldii is believed to confer significant ecological advantages. These bioactive compounds are thought to play crucial roles in chemical defense and competition. nih.govnih.gov

One of the primary proposed functions is allelopathy—a form of chemical warfare where an organism produces compounds to negatively affect the growth, survival, or reproduction of other organisms. nih.gov Alexandrium species are known to produce extracellular compounds that can cause lysis (cell rupture) in competing phytoplankton species, which could help A. ostenfeldii dominate the phytoplankton community during a bloom. mdpi.comresearchgate.netawi.de

Additionally, spirolides and other associated metabolites may serve as a defense against predation. The presence of these toxins can deter grazing by zooplankton, reducing predation pressure on the A. ostenfeldii population. nih.gov The effectiveness of this defense can vary, as some grazers may have evolved tolerance or detoxification mechanisms. nih.gov It is important to note that the lytic and allelopathic activities observed in A. ostenfeldii are not always directly correlated with the cellular content of spirolides, suggesting that other uncharacterized bioactive compounds also contribute to its ecological success. researchgate.netnih.gov

Future Research Directions and Perspectives on Spirolide D

Elucidation of Undescribed Spirolide D Congeners and Structural Variants

The structural diversity of spirolides produced by Alexandrium ostenfeldii is vast and continues to be an active area of research. mdpi.comresearchgate.net Mass spectrometry-based studies have been instrumental in revealing this diversity, identifying numerous new spirolide congeners that vary in their substitution patterns and core structure. mdpi.comnih.govresearchgate.net Future research will likely focus on the continued application of advanced analytical techniques, such as high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS), to identify and characterize as-yet-undescribed Spirolide D congeners and structural variants from diverse geographical strains of A. ostenfeldii. mdpi.comnih.govnih.gov

A key area of investigation will be the exploration of novel ring systems and side-chain modifications. For instance, recent studies have provided evidence for new spirolide subclasses with different triketal ring configurations. mdpi.com The characterization of these novel structures is crucial for understanding the structure-activity relationships within the spirolide family. Furthermore, identifying new congeners will provide a more comprehensive picture of the biosynthetic capabilities of A. ostenfeldii and may lead to the discovery of compounds with unique biological activities.

Table 1: Known Structural Variations in the Spirolide Family

Variation TypeDescriptionExample Congeners
MethylationPresence or absence of methyl groups at various positions.13-desmethyl spirolide C, 20-methyl spirolide G
HydroxylationAddition of hydroxyl groups.27-hydroxy-13-desmethyl spirolide C
Side-Chain TruncationAlterations to the butenolide side chain.Proposed for novel spirolides identified by HR-MS.
Ring System ConfigurationVariations in the spiroketal ring system.Proposed 6:5:6 trispiroketal ring system in a new subclass.

Deeper Understanding of Spirolide Biosynthetic Pathways at the Genetic Level

The biosynthesis of spirolides is known to be of polyketide origin, with studies showing the incorporation of acetate (B1210297) and glycine (B1666218) into the macrocyclic structure. nih.govacs.org However, a detailed understanding of the genetic machinery responsible for Spirolide D biosynthesis is still in its infancy. Future research efforts will need to focus on identifying and characterizing the polyketide synthase (PKS) gene clusters that govern the production of the spirolide backbone. mdpi.comnih.gov

Genomic and transcriptomic analyses of spirolide-producing strains of A. ostenfeldii are critical next steps. awi.de By comparing the genetic profiles of toxic and non-toxic strains, it may be possible to pinpoint the specific genes and gene clusters involved in spirolide biosynthesis. nih.govoup.complos.org The structural similarities between spirolides and other cyclic imine toxins, such as gymnodimines, suggest a potentially shared or evolutionarily related genetic basis, a hypothesis that warrants further investigation. mdpi.commdpi.com Elucidating the enzymatic steps involved in the formation of the characteristic spiroimine and bis-spiroketal moieties will be a significant milestone in understanding the biosynthesis of this complex molecule.

Refined Characterization of Spirolide D Molecular Targets and Mechanisms of Action

Spirolide D and its congeners are recognized as potent antagonists of both muscarinic and nicotinic acetylcholine (B1216132) receptors (mAChRs and nAChRs). nih.govacs.orgmdpi.com Future research should aim to provide a more refined characterization of these interactions at the molecular level. High-resolution structural biology techniques, such as cryo-electron microscopy, could be employed to determine the precise binding mode of Spirolide D to different subtypes of acetylcholine receptors.

Understanding the structure-activity relationships within the spirolide family is another key objective. By comparing the receptor binding affinities and functional effects of a wide range of natural and synthetic spirolide analogues, it will be possible to identify the key structural features responsible for their potent activity. nih.gov Furthermore, investigating the downstream effects of Spirolide D-mediated receptor blockade, such as alterations in intracellular calcium signaling, will provide a more complete picture of its mechanism of action. nih.gov

Table 2: Known Molecular Targets of Spirolides

Receptor FamilySpecific SubtypesObserved Effect
Nicotinic Acetylcholine Receptors (nAChRs)Muscle-type, α7, α3β2, α4β2Potent antagonism
Muscarinic Acetylcholine Receptors (mAChRs)M3Inhibition of acetylcholine-induced calcium signaling

Advanced Synthetic Strategies for Complex Spirolide D Analogues

The total synthesis of Spirolide D and its complex analogues represents a significant challenge for synthetic organic chemistry. While progress has been made in the synthesis of key fragments of the spirolide structure, such as the spirocyclic imine and the bis-spiroketal core, the construction of the entire macrocycle remains a formidable task. researchgate.netnih.govnih.gov Future research in this area will likely focus on the development of more efficient and convergent synthetic strategies.

Novel methods for macrocyclization will be crucial for the successful synthesis of the 23-membered all-carbon macrocyclic framework of spirolides. nih.govrsc.orgnih.govcam.ac.ukrsc.org Additionally, the development of stereoselective methods for the construction of the numerous chiral centers within the molecule is of paramount importance. The ability to synthesize a diverse range of Spirolide D analogues will be invaluable for probing the structure-activity relationships of this class of compounds and for developing potential research tools. researchgate.netmdpi.com

Development of Novel Research Tools and Probes Based on Spirolide D Structure

The high affinity and selectivity of Spirolide D for acetylcholine receptors make it an excellent candidate for the development of novel research tools and probes. By chemically modifying the Spirolide D structure, it should be possible to create a variety of molecular probes for studying the distribution, trafficking, and function of acetylcholine receptors in biological systems.

For example, the synthesis of fluorescently labeled Spirolide D analogues would enable the visualization of acetylcholine receptors in living cells and tissues using advanced microscopy techniques. Similarly, the attachment of a biotin (B1667282) tag to the spirolide molecule would allow for the affinity-based purification and identification of receptor-associated proteins. The development of such probes would provide powerful new tools for neurobiologists and pharmacologists investigating cholinergic signaling pathways.

Assessment of Broader Ecological Roles and Inter-Species Chemical Communication

While the toxic effects of spirolides on mammals are well-documented, their broader ecological roles in the marine environment are largely unknown. Future research should aim to investigate the potential functions of Spirolide D in the life of its producing organism, Alexandrium ostenfeldii. It is plausible that spirolides serve as a chemical defense mechanism, protecting the dinoflagellate from grazing by zooplankton or other predators.

Furthermore, the role of Spirolide D in inter-species chemical communication warrants investigation. Chemical cues play a critical role in structuring marine communities, mediating interactions such as competition and predation. It is possible that Spirolide D acts as an allelopathic agent, inhibiting the growth of competing phytoplankton species. Understanding the ecological roles of spirolides will provide a more complete picture of the factors that contribute to the formation and dynamics of harmful algal blooms.

Q & A

Basic Research Questions

Q. What are the validated analytical techniques for detecting and quantifying Spirolide D in complex marine matrices?

  • Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. To ensure reproducibility, calibrate instruments using certified reference materials (CRMs) and validate methods via spike-and-recovery experiments in relevant matrices (e.g., shellfish tissue, seawater). Include internal standards (e.g., deuterated analogs) to correct for matrix effects . For field sampling, adhere to protocols minimizing degradation (e.g., immediate freezing at -80°C, dark storage) .

Q. How should researchers design in vitro assays to assess Spirolide D’s acute toxicity?

  • Methodological Answer: Use cell lines with documented sensitivity to marine toxins (e.g., Neuro-2a neuroblastoma cells). Optimize exposure durations (typically 24–48 hrs) and toxin concentrations (dose-response curves spanning 0.1–100 nM). Include positive controls (e.g., okadaic acid for phosphatase inhibition) and measure viability via MTT or ATP assays. Normalize data to solvent controls (e.g., <0.1% methanol) to account for vehicle effects .

Q. What are the critical steps in isolating Spirolide D from algal blooms for structural characterization?

  • Methodological Answer: Employ solid-phase extraction (SPE) with C18 cartridges for preliminary purification, followed by preparative HPLC with UV detection (λ = 220–235 nm). Confirm purity (>95%) via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with published libraries (e.g., Marine Lipidomics Database) to avoid misidentification .

Advanced Research Questions

Q. How can conflicting data on Spirolide D’s neurotoxic mechanisms (e.g., nicotinic vs. muscarinic receptor interactions) be resolved?

  • Methodological Answer: Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]-epibatidine for nicotinic receptors) and compare IC50 values across receptor subtypes. Pair this with functional assays (e.g., calcium flux in SH-SY5Y cells) to distinguish antagonism from allosteric modulation. Use knockout cell models to isolate receptor-specific effects . Meta-analyses of existing data should account for interspecies variability (e.g., human vs. murine receptors) .

Q. What experimental strategies address the discrepancy between Spirolide D’s high in vitro potency and low in vivo toxicity?

  • Methodological Answer: Investigate pharmacokinetic factors:

  • Bioavailability: Administer Spirolide D via oral and intraperitoneal routes in rodent models, comparing plasma LC-MS profiles.
  • Metabolism: Incubate Spirolide D with liver microsomes to identify detoxification pathways (e.g., cytochrome P450 modifications).
  • Blood-brain barrier (BBB) penetration: Use in vitro BBB models (e.g., hCMEC/D3 cells) to assess permeability .

Q. How can researchers optimize chronic toxicity studies to evaluate Spirolide D’s environmental impact?

  • Methodological Answer: Design multi-trophic experiments:

  • Exposure models: Expose mollusks (e.g., Mytilus galloprovincialis) to sub-lethal doses (1–10 ng/L) over 30–60 days.
  • Endpoints: Measure biomarker responses (e.g., glutathione-S-transferase activity, lipid peroxidation) and histological changes in gills/digestive glands.
  • Statistical rigor: Use mixed-effects models to account for individual variability and environmental covariates (temperature, salinity) .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for meta-analyses of Spirolide D’s EC50 variability across studies?

  • Methodological Answer: Apply random-effects models to aggregate EC50 values, weighting studies by sample size and precision. Test heterogeneity via Cochran’s Q and I² statistics. Sensitivity analyses should exclude outliers (e.g., studies using non-validated detection methods). Report 95% confidence intervals and publish raw data in repositories (e.g., Zenodo) to enable reanalysis .

Q. How should researchers document methodologies to ensure reproducibility in Spirolide D studies?

  • Methodological Answer: Follow the ARRIVE guidelines for in vivo work and MIAME standards for omics data. In publications, include:

  • Supplemental files: Detailed HPLC gradients, mass spectrometer parameters, and exact sample preparation steps.
  • Code availability: Share scripts for data processing (e.g., R/Python packages for LC-MS peak alignment).
  • Ethics statements: Declare animal care protocols (IACUC approval) or algal bloom sampling permits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.